molecular formula C6H9BrN2S B13552633 5-(Bromomethyl)-N,N-dimethylthiazol-2-amine

5-(Bromomethyl)-N,N-dimethylthiazol-2-amine

Cat. No.: B13552633
M. Wt: 221.12 g/mol
InChI Key: YHDYBVVJWWHAMO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-N,N-dimethylthiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromomethyl group attached to the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-N,N-dimethylthiazol-2-amine typically involves the bromomethylation of N,N-dimethylthiazol-2-amine. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-N,N-dimethylthiazol-2-amine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium thiocyanate in ethanol.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products include N,N-dimethylthiazol-2-amine derivatives with various substituents replacing the bromomethyl group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is N,N-dimethylthiazol-2-amine.

Scientific Research Applications

5-(Bromomethyl)-N,N-dimethylthiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The thiazole ring can also interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-N,N-dimethylthiazol-2-amine is unique due to the presence of both a bromomethyl group and a dimethylamino group on the thiazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

5-(bromomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-9(2)6-8-4-5(3-7)10-6/h4H,3H2,1-2H3

InChI Key

YHDYBVVJWWHAMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)CBr

Origin of Product

United States

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